Ethyl 5-phenoxynicotinate
CAS No.:
Cat. No.: VC18791864
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO3 |
|---|---|
| Molecular Weight | 243.26 g/mol |
| IUPAC Name | ethyl 5-phenoxypyridine-3-carboxylate |
| Standard InChI | InChI=1S/C14H13NO3/c1-2-17-14(16)11-8-13(10-15-9-11)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
| Standard InChI Key | IRRPTRBRXMOELP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=CN=C1)OC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 5-phenoxynicotinate consists of a pyridine core substituted with a phenoxy group at the 5-position and an ethoxycarbonyl group at the 2-position. The IUPAC name is ethyl 5-phenoxypyridine-3-carboxylate. Its planar pyridine ring facilitates π-π interactions, while the phenoxy and ester groups introduce steric and electronic effects that influence reactivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2114228-64-5 | |
| Molecular Formula | ||
| Molecular Weight | 243.26 g/mol | |
| SMILES Notation | CCOC(=O)c1cncc(Oc2ccccc2)c1 | |
| InChI Key | UZNIOOCTUGNFPD-UHFFFAOYSA-N |
Spectral Characterization
Nuclear Magnetic Resonance (NMR):
The NMR spectrum (calculated via HOSE algorithm) reveals resonances corresponding to the pyridine carbons (δ 120–150 ppm), the carbonyl carbon (δ 165–170 ppm), and the ethoxy methyl group (δ 14–15 ppm) . The phenoxy aromatic protons appear as multiplet signals in the NMR spectrum (δ 6.8–7.5 ppm) .
Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 243.0895, consistent with the exact mass of (243.0895 g/mol) .
Synthesis and Catalytic Pathways
Conventional Synthesis Methods
The compound is typically synthesized via esterification or substitution reactions. A representative route involves:
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Nicotinic Acid Derivative Preparation: 5-Hydroxynicotinic acid is reacted with phenol under Mitsunobu conditions to introduce the phenoxy group.
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Esterification: The carboxylic acid group is esterified with ethanol using a solid acid catalyst (e.g., HND230) .
Reaction Scheme:
Advanced Catalytic Approaches
Recent methodologies employ heterogeneous catalysts to enhance efficiency. For example, tetragonal nano-ZrO () catalyzes multicomponent reactions in aqueous ethanol, achieving yields >90% . This catalyst promotes both cyclization and esterification, as demonstrated in related pyridine syntheses .
Table 2: Optimization Parameters for Nano-ZrO-Catalyzed Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 50–65°C | Maximizes |
| Solvent Ratio | Ethanol:HO (1:1) | Enhances solubility |
| Catalyst Loading | 10 mol% | Balances activity and cost |
| Reaction Time | 2–6 hours | Ensures completion |
Physicochemical Properties
Thermal Stability
While specific melting/boiling points for Ethyl 5-phenoxynicotinate are unreported, analogous nicotinates (e.g., ethyl nicotinate) melt at 8–10°C and boil at 224°C . The phenoxy group likely increases thermal stability due to aromatic stacking.
Solubility and Partitioning
The compound is lipophilic ( for ethyl nicotinate ), suggesting moderate solubility in organic solvents like toluene and ethyl acetate. Aqueous solubility is limited but improvable via co-solvents.
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
Ethyl 5-phenoxynicotinate serves as a building block for kinase inhibitors and anti-inflammatory agents. Its pyridine core coordinates metal ions in enzymatic active sites, while the phenoxy group modulates bioavailability .
Agricultural Chemistry
Derivatives exhibit herbicidal and fungicidal activity. For instance, substituting the phenoxy group with chloro or nitro moieties enhances pesticidal efficacy .
Future Directions and Research Gaps
Catalytic Innovations
Exploring biocatalysts (e.g., lipases) for enantioselective esterification could yield chiral derivatives for targeted therapies.
Environmental Impact
Lifecycle assessments are needed to evaluate the sustainability of nano-ZrO-based syntheses, particularly catalyst recovery and waste management .
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